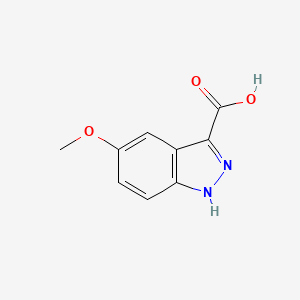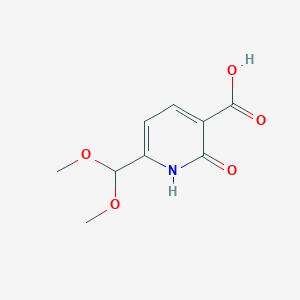![molecular formula C7H6N2O4 B1365192 3,7-二氮杂-双环[3.3.1]壬烷-2,4,6,8-四酮 CAS No. 4889-98-9](/img/structure/B1365192.png)
3,7-二氮杂-双环[3.3.1]壬烷-2,4,6,8-四酮
描述
“3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone” is a cyclic molecule that has gained increasing interest among scientists due to its unique properties and potential applications in various fields of research and industry. The molecule has a molecular weight of 154.2526 .
Synthesis Analysis
The synthesis of “3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone” and its derivatives has been a subject of interest in the field of chemistry . Various synthetic routes have been explored for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes .
Molecular Structure Analysis
The molecular structure of “3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone” is available as a 2D Mol file . The molecule has a formula of C9H18N2 .
Chemical Reactions Analysis
Many derivatives of “3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone” are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
科学研究应用
合成及表征
- 已合成并表征了 3,7-二氮杂-双环[3.3.1]壬烷衍生物,揭示了对特定构象和结构特征的偏好。例如,该化合物的 N-酰基衍生物已显示出对双椅式构象的偏好,受苯基取向的显着影响 (Ponnuswamy 等人,2016)。
化学结构分析
- 对各种 3,7-二氮杂-双环[3.3.1]壬烷衍生物的分子结构和光谱数据进行了详细分析,提供了对其化学位移和构象的见解 (Vijayakumar 和 Sundaravadivelu,2005)。
与受体的相互作用
- 3,7-二氮杂-双环[3.3.1]壬烷支架已被研究其与烟碱型乙酰胆碱受体 (nAChRs) 的相互作用。该化合物的修饰显示出对某些受体亚型的不同亲和力和选择性,突出了其在受体靶向应用中的潜力 (Eibl 等人,2013)。
催化和化学合成
- 3,7-二氮杂-双环[3.3.1]壬烷的某些衍生物已被用作化学合成中的催化剂,例如在制备螺吡喃衍生物中。这展示了这些化合物在促进复杂化学反应中的效用 (Moosavi-Zare 等人,2016)。
药物递送系统
- 3,7-二氮杂-双环[3.3.1]壬烷支架已被纳入脂质体递送系统中。这些系统可以对环境刺激(例如 pH 变化)敏感,增强了从脂质体中释放化合物的能力,表明在靶向药物递送中具有潜力 (Veremeeva 等人,2021)。
构象研究
- 已经对 3,7-二氮杂-双环[3.3.1]壬烷衍生物的构象行为进行了广泛研究,包括对其能量学和构象偏好的分析。这项研究对于理解这些化合物在各种应用中的分子行为至关重要 (Pisarev 等人,2018)。
抗菌活性
- 一些 3,7-二氮杂-双环[3.3.1]壬烷衍生物已被评估其抗菌特性,表明其在开发新的抗菌剂中的潜在应用 (Balaji 等人,2015)。
未来方向
作用机制
Target of Action
It’s known that many derivatives of bicyclo[331]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Mode of Action
It’s known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others .
Biochemical Pathways
It’s known that many derivatives of bicyclo[331]nonane have shown significant anticancer activities .
生化分析
Biochemical Properties
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone can form complexes with metal ions, which further modulate its biochemical activity .
Cellular Effects
The effects of 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling proteins such as p53 and NF-κB, 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone can induce apoptosis in cancer cells while promoting cell survival in normal cells. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their catalytic functions. For instance, it can inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis. Additionally, 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and stress proteins .
Dosage Effects in Animal Models
The effects of 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can induce toxicity, leading to adverse effects such as liver damage and renal dysfunction. Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for its biotransformation and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone is transported and distributed through specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, it can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, can direct it to specific organelles, enhancing its functional specificity .
属性
IUPAC Name |
3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-4-2-1-3(6(12)8-4)7(13)9-5(2)11/h2-3H,1H2,(H,8,10,12)(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVWSEJMJPHQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)C1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


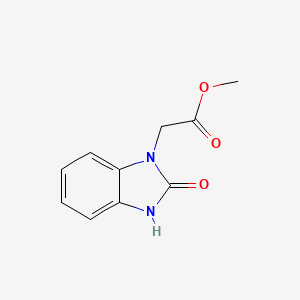

![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate](/img/structure/B1365111.png)

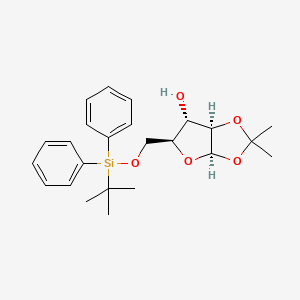
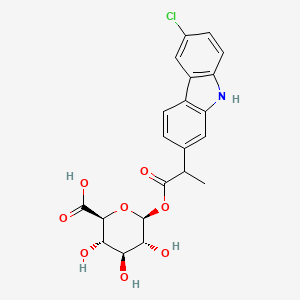


![7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1365128.png)

